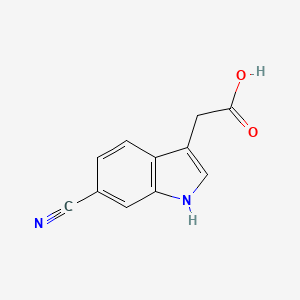

2-(6-cyano-1H-indol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(6-cyano-1H-indol-3-yl)acetic acid” is a carboxylic acid compound with a molecular weight of 200.19 and a molecular formula of C11H8N2O2 . It has a standard purity of 95+%3.

Synthesis Analysis

The synthesis of similar compounds involves the refluxing of isatin and potassium hydroxide in ethanol for 1 hour . The reaction is then monitored by TLC .Molecular Structure Analysis

The InChI code for “2-(6-cyano-1H-indol-3-yl)acetic acid” is 1S/C11H8N2O2/c12-5-7-1-2-9-8 (4-11 (14)15)6-13-10 (9)3-7/h1-3,6,13H,4H2, (H,14,15) .Scientific Research Applications

- Researchers have explored the antiviral potential of indole derivatives. For instance:

- Novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives displayed excellent anti-tumor activity against various cancer cell lines .

- Indole-3-acetic acid (IAA) , a natural plant hormone derived from tryptophan, influences cell elongation and division. It plays a crucial role in plant growth and development .

- N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide is a promising compound that selectively inhibits aldosterone synthase (CYP11B2) without affecting cortisol secretion .

- The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was designed based on the structures of clinically relevant drugs. It exemplifies the molecular hybridization approach for drug development .

Antiviral Activity

Antitumor Properties

Plant Growth Regulation

Cortisol-Sparing CYP11B2 Inhibition

Molecular Hybridization Strategy

Other Biological Activities

Safety and Hazards

Future Directions

Indole derivatives, such as “2-(6-cyano-1H-indol-3-yl)acetic acid”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Mechanism of Action

Target of Action

2-(6-cyano-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole-3-acetic acid derivatives are known to target various proteins and enzymes in the body . .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-cyano-1H-indol-3-yl)acetic acid. For instance, temperature and pH can affect the stability of the compound . Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

properties

IUPAC Name |

2-(6-cyano-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-5-7-1-2-9-8(4-11(14)15)6-13-10(9)3-7/h1-3,6,13H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTLURJNATXWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-cyano-1H-indol-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)